L-Glutaryl Carnitine-d6 Chloride: A Definitive Technical Guide to Structure, Properties, and Clinical MS/MS Applications
L-Glutaryl Carnitine-d6 Chloride: A Definitive Technical Guide to Structure, Properties, and Clinical MS/MS Applications
Executive Summary
In the specialized field of clinical metabolomics and expanded newborn screening (NBS), the accurate quantification of acylcarnitines is critical for diagnosing inborn errors of metabolism. L-Glutaryl Carnitine-d6 Chloride serves as the gold-standard stable isotope-labeled internal standard (IS) for measuring endogenous glutarylcarnitine (C5DC)[1]. By introducing a +6 Da mass shift via hexadeuteration on the trimethylammonium moiety, this compound enables absolute quantification through isotope dilution tandem mass spectrometry (MS/MS), effectively neutralizing matrix effects and extraction variances[2]. This whitepaper details its chemical profiling, pathophysiological context, and the causal logic behind its highly validated experimental workflows.
Chemical & Physical Profiling
Understanding the physicochemical properties of L-Glutaryl Carnitine-d6 Chloride is essential for optimizing extraction solvents, storage conditions, and derivatization protocols. The table below summarizes its core quantitative and structural data.
| Property | Specification |
| Chemical Name | L-Glutaryl Carnitine-d6 Chloride |
| Synonyms | (2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d6)-1-propanaminium Chloride[1] |
| CAS Number (Unlabeled Parent) | 102636-82-8[1] |
| Molecular Formula | C12H16D6ClNO6[1] |
| Molecular Weight | 317.8 g/mol [1] |
| Isotopic Enrichment | ≥98% Deuterium (N,N,N-trimethyl-d6)[2] |
| Physical State | Solid / Neat[1] |
| Optimal Storage | -20°C in the dark, desiccated (up to 24 months)[2] |
Pathophysiological Context & Diagnostic Logic
The clinical utility of L-Glutaryl Carnitine-d6 Chloride is inextricably linked to Glutaric Acidemia Type I (GA-I) . GA-I is an autosomal recessive disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).
When GCDH is deficient, the catabolism of lysine and tryptophan halts at glutaryl-CoA. To prevent the toxic depletion of free Coenzyme A (CoA) within the mitochondria, the accumulating glutaryl-CoA is transesterified to carnitine via carnitine palmitoyltransferase, forming glutarylcarnitine (C5DC) . C5DC is subsequently exported into the bloodstream, making it a primary diagnostic biomarker[3].
Fig 1. Metabolic pathway of GA-I and the diagnostic logic of C5DC quantification via MS/MS.
Analytical Methodology & Experimental Protocols
To achieve trustworthy, reproducible results, the analytical workflow must be a self-validating system . By introducing the L-Glutaryl Carnitine-d6 IS at the very first step of extraction, any subsequent physical losses or chemical inefficiencies affect both the endogenous C5DC and the IS equally. The ratio between the two remains constant, ensuring absolute quantitative accuracy.
Step-by-Step Dried Blood Spot (DBS) Extraction Protocol
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Sample Preparation: Punch a 3.2 mm disc from the DBS filter paper into a 1.5 mL microcentrifuge tube or a 96-well plate.
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IS Spiking & Extraction: Add 100 µL of extraction solution (typically 80:20 Methanol:Water) containing a known concentration of L-Glutaryl Carnitine-d6 Chloride.
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Causality: Methanol is selected because it effectively precipitates blood proteins (fixing them to the cellulose matrix) while quantitatively solubilizing polar acylcarnitines[4].
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Incubation: Shake the plate/tubes on a rocker for 30 minutes at room temperature to ensure complete diffusion of the analytes from the paper matrix.
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Transfer & Evaporation: Transfer 95 µL of the supernatant to a clean well/tube and evaporate to dryness under a gentle stream of high-purity nitrogen at 45°C[5].
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Derivatization (Optional but Recommended): Add 50 µL of 3N HCl in n-butanol (or a mixture of acetyl chloride and 1-butanol) and incubate at 65°C for 15 minutes[5].
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Causality: Butylation masks the highly polar carboxylic acid groups, significantly increasing the hydrophobicity of the molecule. This enhances droplet desolvation and ionization efficiency in positive Electrospray Ionization (ESI+), drastically lowering the Limit of Detection (LOD)[5].
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Final Reconstitution: Evaporate the derivatization reagent under nitrogen and reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile:Water) for Flow Injection Analysis (FIA) or LC-MS/MS[5].
Fig 2. Step-by-step experimental workflow for DBS processing and FIA-MS/MS analysis.
Data Processing & Quantification Logic
Multiple Reaction Monitoring (MRM) Transitions
In tandem mass spectrometry, quantification relies on specific precursor-to-product ion transitions.
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Underivatized C5DC: The precursor ion is [M+H]+ at m/z 276. The dominant product ion is m/z 85, corresponding to the classic dehydrated carnitine backbone fragment.
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Butylated C5DC: The addition of two butyl groups (to the two carboxylic acid moieties) shifts the precursor to m/z 388. The transition monitored is 388 → 85 [6].
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Butylated L-Glutaryl Carnitine-d6 (IS): The hexadeuterated standard shifts the precursor by +6 Da, resulting in a transition of 394 → 85 .
The Causality of the d6 Isotope
The choice of a +6 Da mass shift (d6) over a smaller shift (e.g., d3) is highly intentional. Endogenous molecules naturally contain heavier isotopes (like 13C), creating an isotopic envelope (M+1, M+2, M+3). A +6 Da shift ensures that the internal standard's precursor mass (m/z 394) is completely isolated from the natural isotopic tail of the highly abundant endogenous C5DC (m/z 388 to 391). This prevents isotopic cross-talk and guarantees that the IS signal is purely representative of the spiked standard[2].
Resolving Isobaric Interferences
A critical challenge in NBS is that C5DC is nominally isobaric with other acylcarnitines, such as 3-hydroxydecanoylcarnitine (C10-OH)[7]. In standard low-resolution triple quadrupole (TQ) FIA-MS/MS, these can produce overlapping signals, leading to false positives (pseudo-glutarylcarnitinaemia)[7]. To resolve this, laboratories employ two strategies:
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High-Resolution Mass Spectrometry (HRMS): Utilizing Q-TOF or Orbitrap systems to distinguish sub-Dalton mass differences between C5DC and interfering isomers[3].
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Second-Tier LC-MS/MS: Implementing a chromatographic gradient prior to MS/MS to separate C5DC from C10-OH based on retention time, ensuring that the calculated ratio of C5DC to L-Glutaryl Carnitine-d6 is absolutely specific to GA-I[3].
Sources
- 1. L-Glutaryl Carnitine-d6 Chloride | CymitQuimica [cymitquimica.com]
- 2. lunanano.ca [lunanano.ca]
- 3. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otsuka.co.jp [otsuka.co.jp]
- 5. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutarylcarnitine lithium | Benchchem [benchchem.com]
- 7. Pseudo-glutarylcarnitinaemia in medium-chain acyl-CoA dehydrogenase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
